molecular formula C20H18N4O3S B2871255 N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921491-10-3

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2871255
CAS No.: 921491-10-3
M. Wt: 394.45
InChI Key: WWAAKADOYJZUHD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a chemical compound with the molecular formula C20H18N4O3S and a molecular weight of 394.4 g/mol . This acetamide derivative features a thiazole core, a common scaffold in medicinal chemistry known for its diverse biological activities . Compounds containing the thiazole and acetamide pharmacophores are frequently investigated for their enzyme inhibitory properties. Related structural analogs have demonstrated significant potential as urease inhibitors in biochemical research . Urease inhibition is a key therapeutic target for investigating treatments for pathological conditions caused by Helicobacter pylori and other urease-producing bacteria . The mechanism of such inhibitors often involves binding to the enzyme's active site through electrostatic interactions and hydrogen bonding, disrupting the hydrolysis of urea . Researchers value this compound and its analogs for developing novel pharmacological agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h2-10,12H,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAAKADOYJZUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its significant role in various biological activities. The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. Common synthetic routes include the reaction of acetophenone derivatives with isothiocyanates or thiourea, leading to the formation of the thiazole structure followed by acetamide formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a lead compound from a related class demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis induction and autophagy, indicating that similar compounds may exhibit comparable effects due to structural similarities .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The biological activity often correlates with the presence and position of substituents on the phenyl ring, affecting lipophilicity and membrane permeability .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Interaction : These compounds may interact with specific receptors, blocking pathways essential for tumor growth and survival.
  • Induction of Cell Death : The ability to induce apoptosis and autophagy contributes to their anticancer effects, as evidenced by studies showing reduced tumor growth in xenograft models .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that related thiazole compounds exhibited significant cytotoxicity against melanoma cells with IC50 values in low micromolar range.
Study 2 Found that certain thiazole derivatives showed potent antibacterial activity against MRSA strains, highlighting their potential as new antibiotics.
Study 3 Explored structure-activity relationships (SAR), revealing that modifications on the phenyl ring significantly influenced both anticancer and antimicrobial activities.

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Piperazine Linkers

Example : Ethyl 2-(4-((2-(4-(3-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10i)

  • Structural Differences :
    • Core : Shares the 2-(3-phenylureido)thiazol-4-yl group but incorporates a piperazine-ethyl ester linker instead of the acetylphenyl-acetamide.
    • Functional Groups : The ester group in 10i may reduce metabolic stability compared to the acetamide in the target compound.
  • Synthesis & Activity :
    • Yield : 90.4% (higher than typical yields for acetylphenyl derivatives, suggesting easier synthesis).
    • Biological Relevance : Piperazine linkers improve solubility but may reduce target selectivity due to increased conformational flexibility.

Pyrazole-Thiazole Hybrids

Example: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41)

  • Structural Differences: Substituent: Replaces the phenylureido group with a methyl-pyrazolylamino group. Electronic Effects: The pyrazole’s electron-withdrawing nature may alter binding affinity compared to the urea’s hydrogen-bonding capacity.
  • Pharmacological Impact : Pyrazole-thiazole hybrids are often explored for anti-inflammatory activity, whereas phenylureido derivatives are prioritized in kinase inhibition .

Dichlorophenyl-Thiazole Acetamides

Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Differences: Aryl Group: Uses a dichlorophenyl group instead of acetylphenyl.
  • Crystal Structure : Inversion dimers formed via N–H⋯N hydrogen bonds suggest solid-state stability, which may differ from the target compound’s amorphous form .

Trifluoromethyl-Benzothiazole Derivatives

Examples :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structural Differences :
    • Heterocycle : Benzothiazole instead of thiazole.
    • Substituents : Trifluoromethyl and methoxy groups enhance metabolic stability and lipophilicity.
  • Pharmacokinetics : The trifluoromethyl group may improve blood-brain barrier penetration compared to the acetylphenyl group.

Key Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Notable Properties Reference
N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide Thiazole-acetamide 3-Phenylureido, 3-acetylphenyl N/A High hydrogen-bonding potential Target
Ethyl 2-(4-((2-(4-(3-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10i) Thiazole-piperazine-ester Piperazine, ethyl ester 90.4 Enhanced solubility, lower selectivity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide 3,4-Dichlorophenyl N/A Conformational twist, solid-state dimers
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-acetamide Trifluoromethyl, phenyl N/A High metabolic stability

Research Findings and Implications

  • Selectivity in Kinase Inhibition : The target compound’s phenylureido group may mimic ATP-binding motifs in kinases, similar to CDK9 inhibitors like compound 17d (). However, the lack of a bicycloheptane group (as in 17d) could reduce selectivity for specific kinase isoforms .
  • Synthetic Challenges : Acetylphenyl derivatives often require protective group strategies during synthesis, unlike dichlorophenyl analogs, which are more straightforward to functionalize .
  • Biological Performance : Thiazole-urea hybrids (e.g., 10i) exhibit higher yields and moderate bioactivity, but acetylphenyl-thiazole derivatives may offer improved target engagement due to optimized steric and electronic profiles .

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